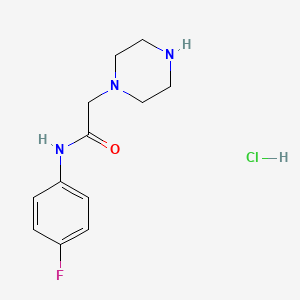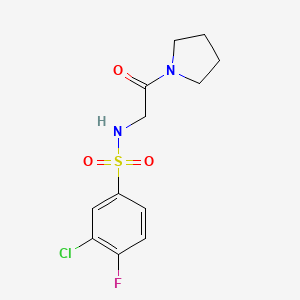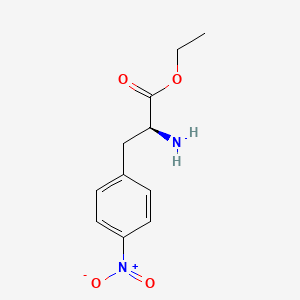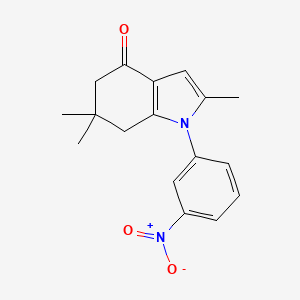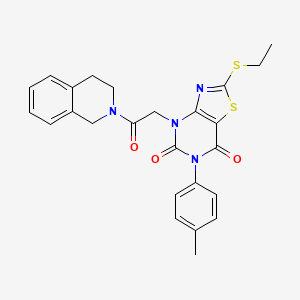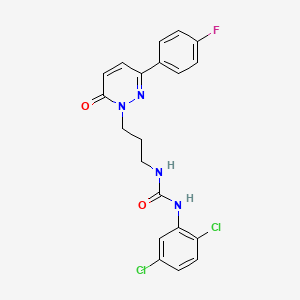
1-(2,5-dichlorophenyl)-3-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-dichlorophenyl)-3-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea is a useful research compound. Its molecular formula is C20H17Cl2FN4O2 and its molecular weight is 435.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Urea Derivatives as Penetration Enhancers
Urea and its analogues have been studied for their potential as skin penetration enhancers, which could improve the delivery of therapeutic agents through the skin. For instance, urea derivatives like 1-dodecylurea and 1,3-didodecylurea have been assessed for enhancing the permeability of 5-fluorouracil (5-FU) through human epidermal membranes, highlighting their utility in transdermal drug delivery systems (Williams & Barry, 1989).
Insecticidal Applications
Benzoylurea derivatives have been recognized for their insecticidal properties, particularly in interfering with cuticle deposition in insects. These compounds, exemplified by 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea and its analogues, demonstrate a novel mode of action that results in the failure of insects to moult or pupate, leading to their death. This mechanism suggests their potential as safer alternatives to traditional insecticides, with minimal expected toxicity towards mammals (Mulder & Gijswijt, 1973).
Antimicrobial Degradation
Research into the electro-Fenton degradation of antimicrobials like triclosan and triclocarban, which are structurally related to urea derivatives, provides insights into environmental applications. These studies explore the degradation pathways and effectiveness of various electro-Fenton systems, contributing to our understanding of removing persistent organic pollutants from the environment (Sirés et al., 2007).
Molecular Structure and Properties
Investigations into the molecular structure, spectroscopic properties, and reactivity of urea derivatives offer foundational knowledge that supports a wide range of scientific applications. For example, studies on the crystal structure of flufenoxuron, a benzoylurea pesticide, contribute to our understanding of its physicochemical properties and its interaction mechanisms at the molecular level (Jeon et al., 2014).
Propiedades
IUPAC Name |
1-(2,5-dichlorophenyl)-3-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2FN4O2/c21-14-4-7-16(22)18(12-14)25-20(29)24-10-1-11-27-19(28)9-8-17(26-27)13-2-5-15(23)6-3-13/h2-9,12H,1,10-11H2,(H2,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQTWHAIECUOEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCNC(=O)NC3=C(C=CC(=C3)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-N-(2-Bromo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-ylidene)-2-cyano-3-phenylprop-2-enamide](/img/structure/B2922159.png)
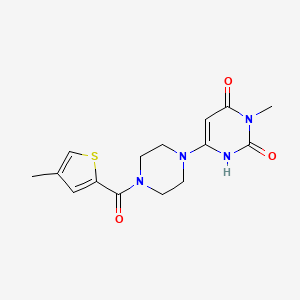
![5,6,7,8-Tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-amine;dihydrobromide](/img/structure/B2922162.png)
![Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B2922164.png)
![N-cyclooctyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide](/img/structure/B2922165.png)

